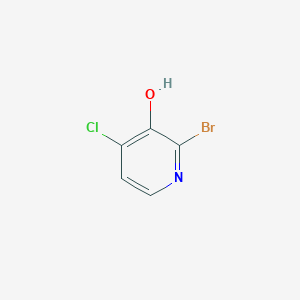

2-Bromo-4-chloropyridin-3-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMRRLPLIHBBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211583-11-7 | |

| Record name | 2-bromo-4-chloropyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Chloropyridin 3 Ol and Analogues

Advanced Approaches for Pyridine (B92270) Ring Construction Precursors

The construction of the core pyridine ring is the foundational step in the synthesis of complex derivatives. Modern synthetic methods offer various pathways to assemble the heterocyclic core, often allowing for the incorporation of desired substitution patterns from the outset.

Cyclization reactions represent a powerful strategy for the de novo synthesis of pyridine rings. These methods typically involve the condensation of smaller, acyclic precursors. A novel and facile iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org This method demonstrates good functional group tolerance, providing a pathway to 2,4,6-triarylsubstituted symmetrical pyridines in high yields without requiring any additives. rsc.org Other approaches include one-pot syntheses involving a domino cyclization-oxidative aromatization sequence, which can be facilitated by bifunctional catalysts under microwave irradiation. organic-chemistry.org The cyclization of adducts formed from the addition of polyhaloacetonitriles to olefins, catalyzed by copper(I) chloride, provides a direct route to halogenated pyridines. acs.org

Table 1: Overview of Cyclization Strategies for Pyridine Synthesis

| Method | Key Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Cyclization | Ketoxime acetates, Aldehydes | FeCl₃ | Green synthesis, good functional group tolerance, high yields. | rsc.org |

| Domino Cyclization-Aromatization | Various acyclic precursors | Pd/C/K-10 montmorillonite, Microwave | One-pot synthesis of substituted pyridines. | organic-chemistry.org |

| Copper-Catalyzed Addition/Cyclization | Polyhaloacetonitriles, Olefins | CuCl | Direct synthesis of halogenated pyridines. | acs.org |

| Multi-component Reaction | Ynals, Amines, α,β-Unsaturated compounds | Base-catalyzed | Simple, three-component reaction for pyridine assembly. | organic-chemistry.org |

Cross-coupling reactions are indispensable tools for constructing C-C bonds and assembling complex molecular architectures. These methods can be employed to build the pyridine core itself or to functionalize a pre-existing ring. Transition-metal-catalyzed cross-coupling reactions involving N-aryl-2-aminopyridines have been reviewed as a direct and atom-economical strategy for constructing N-heterocycles. rsc.org Well-known C-C bond-forming reactions like the Suzuki–Miyaura and Sonogashira cross-couplings are frequently used for the modular assembly of pyridine-based structures. nih.govacs.org A notable development is a pyridine-pyridine coupling reaction between pyridyl phosphonium (B103445) salts and cyanopyridines, which proceeds via dearomatized radical intermediates to form 2,4'-bipyridines with complete regio- and cross-selectivity. nih.gov

Table 2: Selected Cross-Coupling Strategies for Pyridine Assembly

| Reaction Type | Coupling Partners | Catalyst System | Application | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Organoboron compounds, Halides | Palladium-based | Functional group interconversion and building block assembly. | nih.govacs.org |

| Sonogashira Coupling | Terminal alkynes, Halides | Palladium/Copper-based | Introduction of alkyne functionalities. | nih.govacs.org |

| Radical-Radical Coupling | Pyridyl phosphonium salts, Cyanopyridines | B₂pin₂ (electron-transfer reagent) | Selective formation of 2,4'-bipyridines. | nih.gov |

| Rh(III)-Catalyzed Annulation | N-aryl-2-aminopyridines, Alkynes | [RhCp*Cl₂]₂ | Synthesis of N-(2-pyridyl)indoles. | rsc.org |

Regioselective Halogenation Techniques for Pyridinols

Introducing halogen atoms at specific positions on a pyridinol ring requires precise control of regioselectivity. The electronic nature of the hydroxyl group and the pyridine nitrogen significantly influences the outcome of halogenation reactions.

Regioselective bromination of activated pyridines, such as hydroxypyridines, can be achieved with high yields using reagents like N-bromosuccinimide (NBS). researchgate.net The reactivity of substituted pyridines towards bromination generally follows the order of amino > hydroxy > methoxy. researchgate.net For positions that are difficult to functionalize directly, an alternative strategy involves the N-oxidation of the pyridine ring. The resulting pyridine N-oxide can be activated, for instance with p-toluenesulfonic anhydride (B1165640) (Ts₂O), followed by reaction with a nucleophilic bromide source like tetrabutylammonium (B224687) bromide (TBABr). tcichemicals.comtcichemicals.com This method allows for highly regioselective C2-bromination under mild conditions, avoiding harsh reagents like Br₂. tcichemicals.comtcichemicals.comwordpress.com Another approach utilizes oxalyl bromide in conjunction with pyridine N-oxide derivatives for regioselective bromination. researchgate.net

Table 3: Methods for Regioselective Bromination of Pyridine Derivatives

| Reagent/System | Substrate | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Hydroxypyridines | Depends on substituent position | Effective for activated pyridines. | researchgate.net |

| Ts₂O / TBABr | Pyridine N-Oxides | C2-Bromination | Mild conditions, high regioselectivity. | tcichemicals.comtcichemicals.com |

| (COBr)₂ / Et₃N | Pyridine N-Oxides | Regioselective | Reaction proceeds at 0 °C in CH₂Br₂. | researchgate.net |

| Br₂ / Cuprous bromide | Pyridine | Mixture (e.g., 2-bromo) | High-temperature reaction (300-400°C). | google.com |

The direct chlorination of electron-deficient pyridine rings via electrophilic aromatic substitution is challenging and often requires harsh conditions. nih.gov Modern methods have been developed to overcome these limitations. One effective strategy involves the installation of a phosphine (B1218219) group at the 4-position of pyridine to form a phosphonium salt. This salt can then be displaced by a halide nucleophile, such as lithium chloride (LiCl), to introduce a chlorine atom selectively at the 4-position. nih.gov This two-step process is applicable to a range of substituted pyridines. nih.gov Similar to bromination, the use of pyridine N-oxides provides a versatile entry point for chlorination. Treatment of pyridine N-oxide derivatives with oxalyl chloride and triethylamine (B128534) in dichloromethane (B109758) at 0 °C can achieve regioselective chlorination. researchgate.net Gas-phase chlorination of pyridine at elevated temperatures (e.g., 270°C) can yield 2-chloropyridine. researchgate.net

Table 4: Methods for Regioselective Chlorination of Pyridine Derivatives

| Reagent/System | Substrate | Selectivity | Key Features | Reference |

|---|---|---|---|---|

| Phosphine reagent / LiCl | Pyridines | 4-Chlorination | Two-step process via phosphonium salt intermediate. | nih.gov |

| (COCl)₂ / Et₃N | Pyridine N-Oxides | Regioselective | Reaction proceeds at 0 °C in CH₂Cl₂. | researchgate.net |

| Chlorine Gas | Pyridine | 2-Chlorination | Gas-phase reaction at high temperature (270°C). | researchgate.net |

Selective Hydroxylation Methods for Pyridine Derivatives

The direct introduction of a hydroxyl group at the C3 position of the pyridine ring is a particularly desirable but challenging transformation due to the electronic properties of the heterocycle. nih.govacs.orgacs.org Recent advances have provided innovative solutions to this problem. A highly efficient, metal-free method for the formal C3-selective hydroxylation of pyridines proceeds via the photochemical valence isomerization of pyridine N-oxides. nih.govacs.org This transformation is operationally simple and compatible with a diverse array of functional groups, affording C3-hydroxy pyridine derivatives in moderate to good yields. nih.govacs.org The reaction is triggered by photoexcitation of the pyridine N-oxide, typically using 254 nm wavelength light, which leads to the formation of an oxaziridine (B8769555) intermediate that ultimately rearranges to the 3-pyridinol product. nih.govacs.org Another approach involves a transition-metal-free hydroxylation and arylation tandem reaction of 2-fluoropyridines, which can lead to pyridyl pyridone derivatives. rsc.org

Table 5: Methods for Selective Hydroxylation of Pyridine Derivatives

| Method | Substrate | Selectivity | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| Photochemical Valence Isomerization | Pyridine N-Oxides | C3-Hydroxylation | UV light (e.g., 254 nm) | Metal-free, operationally simple, good functional group tolerance. | nih.govacs.org |

| Tandem Hydroxylation/Arylation | 2-Fluoropyridines | Leads to pyridones | Transition-metal-free | Constructs pyridyl pyridone and oxydipyridine derivatives. | rsc.org |

Modern Purification and Isolation Methodologies for Halogenated Pyridinols

The purification and isolation of halogenated pyridinols, such as 2-Bromo-4-chloropyridin-3-ol, from reaction mixtures are critical steps to obtain the compound in high purity. Modern methodologies primarily rely on chromatography and recrystallization techniques, often used in combination.

Chromatographic Methods:

Flash column chromatography is a widely used technique for the purification of moderately polar organic compounds like halogenated pyridinols. The choice of stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system of appropriate polarity) is crucial for effective separation. A gradient elution, where the polarity of the solvent system is gradually increased, can be employed to separate the desired product from unreacted starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, offers higher resolution and is suitable for purifying smaller quantities of material or for achieving very high purity. Reversed-phase HPLC, using a nonpolar stationary phase (like C18-modified silica) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is a common choice for polar compounds.

Recrystallization:

Recrystallization is a powerful technique for purifying solid compounds. mt.comlibretexts.org The principle is based on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. libretexts.org An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. mt.com

The process involves dissolving the crude solid in a minimal amount of a hot solvent to form a saturated solution. mt.com Upon slow cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mt.comlibretexts.org The pure crystals are then collected by filtration. libretexts.org

For halogenated pyridinols, a range of organic solvents can be screened to find the optimal one for recrystallization. Common solvents include alcohols (e.g., ethanol (B145695), methanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and hydrocarbons (e.g., hexanes), or mixtures thereof. For instance, a polar solvent like ethanol might be a good starting point for a pyridinol derivative. If the compound is too soluble in a particular solvent, a less polar co-solvent (an anti-solvent) can be added to induce crystallization. mt.com

The table below outlines the general applicability of these purification techniques for halogenated pyridinols.

| Technique | Principle | Typical Application for Halogenated Pyridinols | Key Considerations |

| Flash Column Chromatography | Differential adsorption of components onto a stationary phase. | Primary purification of crude reaction mixtures to remove major impurities. | Selection of appropriate silica gel and solvent system polarity. |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. | Final purification step to achieve high purity; separation of closely related isomers. | Choice of column (normal or reversed-phase) and mobile phase composition. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at varying temperatures. libretexts.org | Purification of solid products; removal of soluble and insoluble impurities. mt.com | Finding a suitable solvent or solvent system; controlling the cooling rate for optimal crystal growth. |

The successful isolation of pure this compound would likely involve an initial purification by flash column chromatography followed by a final purification step of recrystallization to obtain a highly pure, crystalline solid. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination. libretexts.orgprepchem.com

Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloropyridin 3 Ol

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings like pyridine. wikipedia.org The presence of the electronegative nitrogen atom in the pyridine ring facilitates nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. stackexchange.com This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the nitrogen atom. wikipedia.orgstackexchange.com

Halogen Mobility and Positional Selectivity in SNAr Reactions

In 2-bromo-4-chloropyridin-3-ol, the bromine atom is at the 2-position and the chlorine atom is at the 4-position, both of which are activated towards nucleophilic attack. The relative mobility of halogens in SNAr reactions is generally dependent on two factors: the carbon-halogen bond strength and the ability of the halogen to stabilize the negative charge in the transition state. Typically, the mobility of halogens follows the order F > Cl > Br > I for activated aromatic systems. However, the nature of the nucleophile, solvent, and reaction conditions can influence this trend.

For this compound, nucleophilic attack is anticipated at both the C-2 and C-4 positions. The hydroxyl group at the 3-position, being an electron-donating group by resonance and electron-withdrawing by induction, will also modulate the reactivity of the adjacent halogenated carbons. Generally, electron-withdrawing groups ortho and para to the leaving group accelerate SNAr reactions by stabilizing the anionic intermediate. wikipedia.org While the hydroxyl group's inductive effect can enhance the electrophilicity of the ring, its resonance donation might slightly counteract this. The precise selectivity between the bromo and chloro substituents would likely depend on the specific nucleophile and reaction conditions employed.

Exploration of Tele-Substitution Phenomena in Pyridine Systems

Tele-substitution is a less common but intriguing phenomenon in which a nucleophile attacks a carbon atom other than the one bearing the leaving group, leading to a rearranged product. acs.org This typically occurs in systems where a direct SNAr pathway is hindered or when the intermediate can undergo a rearrangement. For a tele-substitution to occur in the this compound system, a nucleophile might initially attack an unsubstituted carbon, followed by a proton transfer and subsequent elimination of a halide. acs.org While there are reported cases of tele-substitution in other heterocyclic systems, its occurrence with this compound would be speculative without specific experimental evidence. The reaction conditions, particularly the solvent, can have a significant impact on the likelihood of tele-substitution versus the more conventional ipso-substitution. acs.org

Cross-Coupling Reaction Efficacy and Scope

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated pyridines are excellent substrates for these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for the functionalization of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. wikipedia.org For this compound, selective coupling at either the C-2 (bromo) or C-4 (chloro) position is possible. The relative reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf > Cl. wikipedia.org This suggests that a Suzuki coupling on this compound would likely occur preferentially at the C-2 position, replacing the bromine atom. By carefully selecting the catalyst, ligands, and reaction conditions, it may be possible to achieve selective coupling at either site.

Heck Reaction: The Heck reaction couples an organohalide with an alkene. wikipedia.org Similar to the Suzuki coupling, the reactivity order of the halides favors the oxidative addition of palladium to the C-Br bond over the C-Cl bond. drugfuture.com Therefore, the Heck reaction of this compound with an alkene would be expected to yield a product where the alkene is coupled at the 2-position.

Stille Reaction: The Stille reaction utilizes an organotin reagent to couple with an organohalide. wikipedia.org The mechanism is similar to other palladium-catalyzed couplings, and the reactivity of the halides follows a similar trend. wikipedia.org Consequently, the Stille coupling would also be expected to proceed with a preference for the C-2 position of this compound.

Below is a table summarizing the expected major products for these palladium-catalyzed reactions:

| Reaction | Coupling Partner | Expected Major Product |

| Suzuki | Arylboronic acid | 2-Aryl-4-chloropyridin-3-ol |

| Heck | Alkene | 2-Alkenyl-4-chloropyridin-3-ol |

| Stille | Organostannane | 2-Organo-4-chloropyridin-3-ol |

Copper-Mediated Cross-Coupling Processes

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. These reactions are often effective for coupling aryl halides with alcohols, amines, and thiols. In the case of this compound, copper-mediated coupling could be employed to introduce a variety of substituents at either the C-2 or C-4 position. The selectivity would again be influenced by the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond generally being more reactive.

Photochemical and Radical-Mediated Coupling Reactions

Photochemical and radical-mediated reactions offer distinct reactivity patterns compared to traditional polar or organometallic pathways. These reactions can be initiated by light or a radical initiator and proceed through radical intermediates. For this compound, a radical-mediated coupling could potentially be achieved. The relative lability of the C-Br versus C-Cl bond towards radical cleavage would determine the primary site of reaction. Given that the C-Br bond is weaker, it is the more likely site for initial radical formation and subsequent coupling.

Electrophilic Aromatic Substitution Dynamics of Halogenated Pyridinols

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of pyridines, the reaction is generally more challenging than for benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion and further deactivating the ring.

However, the presence of an activating group, such as the hydroxyl group in this compound, can significantly influence the dynamics of EAS. The -OH group is a powerful activating, ortho, para-directing substituent due to its ability to donate electron density to the ring via resonance. Conversely, the bromine and chlorine atoms are deactivating substituents due to their inductive electron withdrawal, but they also act as ortho, para-directors.

In this compound, these competing effects determine the position of electrophilic attack. The hydroxyl group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6). The bromine at C2 directs to C3 and C5, and the chlorine at C4 directs to C3 and C5. The positions C2 and C4 are already substituted. The directing vectors of all three substituents converge on the C5 and C6 positions. The powerful activating effect of the hydroxyl group is expected to be the dominant factor, making the C6 position the most likely site for electrophilic attack.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|

| -OH | C3 | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -Br | C2 | Deactivating | Ortho, Para | C3, C5 |

| -Cl | C4 | Deactivating | Ortho, Para | C3, C5 |

Metalation and Lithiation Strategies for Pyridine Ring Functionalization

Metalation, particularly lithiation, offers a powerful alternative to electrophilic substitution for the regioselective functionalization of pyridines. Two primary strategies are relevant for this compound: directed ortho-metalation (DoM) and halogen-lithium exchange.

Directed ortho-metalation involves the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to an adjacent position. The hydroxyl group (or its corresponding alkoxide) can act as a potent DMG. In principle, the hydroxyl group at C3 could direct lithiation to either the C2 or C4 positions. However, these positions are already occupied by halogen atoms.

A more probable and significantly faster reaction is halogen-lithium exchange. This reaction is particularly efficient for aryl bromides and iodides. The rate of exchange follows the trend I > Br > Cl. Given the presence of both a bromo and a chloro substituent, treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in highly regioselective bromine-lithium exchange at the C2 position. The resulting 2-lithio-4-chloropyridin-3-ol is a versatile nucleophilic intermediate that can be trapped with a wide range of electrophiles.

| Pathway | Reagent | Position of Lithiation | Key Intermediate | Likelihood |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | LDA, LTMP | C2 or C4 | 2-Lithio or 4-Lithio species via deprotonation | Low (blocked positions) |

| Halogen-Lithium Exchange | n-BuLi, t-BuLi | C2 | 2-Lithio-4-chloropyridin-3-ol | High |

| Halogen-Lithium Exchange | n-BuLi, t-BuLi | C4 | 2-Bromo-4-lithiopyridin-3-ol | Very Low (C-Br exchange is much faster) |

The choice of organolithium reagent and reaction conditions is crucial to prevent side reactions, such as addition to the pyridine ring or competitive deprotonation of the hydroxyl group. Using two equivalents of the lithium reagent can ensure both deprotonation of the hydroxyl group and subsequent halogen-lithium exchange.

Chemo- and Regioselective Functional Group Interconversions on the Pyridine Core

The presence of three distinct functional groups on the this compound core allows for a range of chemo- and regioselective interconversions. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited.

The 2-lithiated intermediate generated via bromine-lithium exchange is a powerful tool for introducing a variety of functional groups at this position with high regioselectivity. Quenching this intermediate with electrophiles such as aldehydes, ketones, alkyl halides, or carbon dioxide can lead to the synthesis of a diverse array of 2-substituted-4-chloropyridin-3-ols.

Furthermore, the C-Br and C-Cl bonds are amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The greater reactivity of the C-Br bond compared to the C-Cl bond in these reactions allows for selective functionalization at the C2 position while leaving the C4-chloro substituent intact for subsequent transformations. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst would be expected to selectively form a 2-aryl-4-chloropyridin-3-ol.

The hydroxyl group itself can undergo standard functional group interconversions. It can be alkylated to form ethers or acylated to form esters, which can serve as protecting groups or introduce new functionalities.

| Reaction Type | Target Position | Reagents/Conditions | Expected Product Type | Selectivity Basis |

|---|---|---|---|---|

| Halogen-Lithium Exchange / Electrophilic Quench | C2 | 1. n-BuLi, -78 °C 2. Electrophile (E+) | 2-E-4-chloropyridin-3-ol | C-Br vs. C-Cl reactivity |

| Suzuki Cross-Coupling | C2 | Ar-B(OH)₂, Pd catalyst, base | 2-Aryl-4-chloropyridin-3-ol | C-Br vs. C-Cl reactivity |

| O-Alkylation | O at C3 | Alkyl halide, base | 3-Alkoxy-2-bromo-4-chloropyridine | Reactivity of the hydroxyl group |

| Electrophilic Aromatic Substitution | C6 | e.g., NBS, acid catalyst | 6-Bromo-2-bromo-4-chloropyridin-3-ol | Directing effect of the -OH group |

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo 4 Chloropyridin 3 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. However, specific advanced NMR data for 2-Bromo-4-chloropyridin-3-ol is not found in the public domain.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules. A comprehensive search of scientific literature did not yield any published studies employing these techniques for the detailed structural assignment of this compound. While basic ¹H NMR data for related, more complex structures synthesized from this compound are mentioned in patents, the specific multi-dimensional NMR data for the parent compound remains elusive.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides valuable insights into the structure, polymorphism, and dynamics of molecules in their solid form. There are no publicly available solid-state NMR studies on this compound. Such an analysis would be critical in characterizing its crystalline and potentially amorphous forms, offering a deeper understanding of its solid-state properties.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule and for studying its fragmentation pathways, which can aid in structural confirmation. Patent documents indicate a basic mass spectrometry result for this compound, showing a protonated molecule at an m/z of 210 ([M+H]⁺). However, detailed high-resolution data that would provide the exact mass and, consequently, the elemental formula, along with an analysis of its fragmentation pattern upon ionization, are not available.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Despite extensive searches of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single-crystal X-ray diffraction data for this compound has been deposited or published. An SCXRD analysis would provide unequivocal proof of its molecular structure in the solid state, including its conformation and tautomeric form.

Hirshfeld Surface Analysis and Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from crystallographic data. As no crystal structure for this compound is available, a Hirshfeld surface analysis, which is contingent on this data, has not been performed. Such an analysis would offer valuable insights into the nature and extent of interactions such as hydrogen bonding and halogen bonding that govern the crystal packing.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and characterizing the molecular vibrations of a compound. uha.fr The combination of these two techniques provides a more complete picture of the vibrational modes, as some vibrations may be more active in Raman than in IR, and vice versa. spectroscopyonline.com For this compound, the spectra are expected to be complex due to the presence of various functional groups and the low symmetry of the molecule. The vibrational modes can be broadly categorized into those associated with the pyridine (B92270) ring, the hydroxyl group, and the carbon-halogen bonds.

The pyridine ring itself has a set of characteristic vibrational modes. These include C-H stretching vibrations, which are typically observed in the 3000-3100 cm⁻¹ region. core.ac.uk The C=C and C=N stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1400-1650 cm⁻¹ range. core.ac.ukresearchgate.net Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and often appear as strong bands in the Raman spectrum. cdnsciencepub.com

The presence of a hydroxyl (-OH) group introduces distinct vibrational signatures. A broad O-H stretching band is anticipated in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. The in-plane O-H bending vibration is expected to appear around 1200-1400 cm⁻¹, while the out-of-plane bending may be observed in the 600-700 cm⁻¹ region.

The carbon-halogen bonds also give rise to characteristic vibrations. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region, while the C-Br stretching vibration is expected at a lower frequency, generally between 500 and 600 cm⁻¹, due to the larger mass of the bromine atom. jconsortium.com These bands can be useful for confirming the presence of the halogen substituents on the pyridine ring.

A hypothetical data table summarizing the expected key vibrational frequencies for this compound is presented below. These values are based on typical frequency ranges for the respective functional groups and comparisons with related substituted pyridines. core.ac.ukjconsortium.com

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3400-3200 (broad) | Weak | Strong (IR) |

| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 | Medium |

| C=C/C=N Ring Stretch | 1620-1450 (multiple bands) | 1620-1450 (multiple bands) | Strong |

| O-H Bend (in-plane) | ~1350 | Weak | Medium |

| C-Cl Stretch | 750-700 | 750-700 | Strong |

| C-Br Stretch | 600-550 | 600-550 | Strong |

| Ring Breathing | Weak | ~1000 | Strong (Raman) |

Computational Chemistry and Theoretical Studies on 2 Bromo 4 Chloropyridin 3 Ol

Reaction Mechanism Elucidation through Computational Modeling

Potential Energy Surface Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a fundamental computational technique used to understand the mechanics of chemical reactions. It involves calculating the potential energy of a molecular system for all possible arrangements of its constituent atoms. The resulting multi-dimensional map reveals the lowest energy pathways for reactants to transform into products, identifying crucial points like transition states and intermediates. libretexts.orgyoutube.com

For a molecule like 2-Bromo-4-chloropyridin-3-ol, PES mapping could elucidate pathways for reactions such as nucleophilic aromatic substitution (SNAr), protonation/deprotonation of the hydroxyl group, or metal-catalyzed cross-coupling reactions. By mapping the energy landscape, researchers can determine activation energies, reaction rates, and predict the most likely products under various conditions.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of different molecular geometries. researchgate.net For instance, in studies of related reactions, the PES is mapped by systematically changing key bond lengths and angles that define the reaction coordinate. researchgate.netresearchgate.net The highest point along the lowest-energy path between reactants and products on the PES corresponds to the transition state, a critical structure for understanding reaction kinetics.

While direct PES data for this compound is unavailable, studies on similar halogenated pyridines provide insight. For example, computational analysis of reactions involving substituted pyridines helps in determining optimal conditions and guiding synthetic routes by modeling reaction thermodynamics and kinetics. osu.edu

| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Intermediate Complex | Initial association of reactants | -2.5 |

| Transition State 1 (TS1) | Highest energy point for nucleophilic attack | +15.8 |

| Meisenheimer Complex | Stable intermediate | -5.1 |

| Transition State 2 (TS2) | Highest energy point for leaving group departure | +12.3 |

| Products | Substituted Pyridinol + Leaving Group | -10.4 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. researchgate.net For a molecule like this compound, MD simulations can reveal its conformational flexibility, preferred shapes (conformers), and how these are influenced by the surrounding environment, particularly the solvent. nih.gov

The simulation calculates the forces between atoms and uses Newton's laws of motion to model their dynamic behavior. This provides a detailed view of molecular motion, such as the rotation around single bonds (e.g., the C-O bond of the hydroxyl group) and the puckering of the pyridine (B92270) ring. Understanding conformational flexibility is crucial as the three-dimensional shape of a molecule often dictates its reactivity and interactions with other molecules.

| Solvent | Dielectric Constant | Most Populated Torsional Angle (C-C-O-H) | Conformation Description |

|---|---|---|---|

| Gas Phase | 1 | ~0° | Planar, intramolecular H-bond to Nitrogen |

| Chloroform | 4.8 | ~30° | Slightly twisted, weak solvent interaction |

| Methanol | 33 | ~180° | Anti-planar, strong H-bonding with solvent |

| Water | 78.4 | Multiple populated states | Flexible, dynamic H-bonding with water network |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. nih.gov DFT is a widely used method for these calculations, often providing excellent agreement with experimental values. nih.gov

For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-311G+ basis set) could predict its vibrational frequencies. ias.ac.inias.ac.in Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or C-Br and C-Cl stretching. These predicted spectra can then be compared to experimentally recorded FT-IR and Raman spectra of the synthesized compound. A close match between the theoretical and experimental wavenumbers, often after applying a scaling factor to the calculated values to account for anharmonicity, provides strong evidence for the proposed structure. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental results to assign specific signals to each atom in the molecule. This synergy between computational prediction and experimental validation is a powerful tool in modern chemical analysis.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν1 | 3450 | 3435 | O-H stretch |

| ν2 | 3085 | 3070 | C-H stretch |

| ν3 | 1580 | 1575 | C=C/C=N ring stretch |

| ν4 | 1250 | 1242 | C-O stretch |

| ν5 | 780 | 775 | C-Cl stretch |

| ν6 | 650 | 645 | C-Br stretch |

Quantitative Structure-Activity Relationships (QSAR) for Predictive Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physical, chemical, or biological activity. wikipedia.org In the context of chemical reactivity, a QSAR model could be developed to predict the reaction rate or equilibrium constant for a series of substituted pyridinols, including this compound. nih.gov

The process involves several steps:

Data Set Collection: A set of structurally similar compounds (e.g., various substituted pyridines) with experimentally measured reactivity data is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing connectivity), quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges), and 3D descriptors (e.g., solvent-accessible surface area). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a subset of the most relevant descriptors to the observed reactivity. researchpublish.comnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

For a series of compounds including this compound, a QSAR model could predict its nucleophilicity or its susceptibility to electrophilic attack based on descriptors representing the electronic effects of the bromo, chloro, and hydroxyl substituents. ias.ac.in Such models are powerful for screening virtual libraries of compounds and prioritizing candidates for synthesis, thereby accelerating the discovery of molecules with desired reactivity profiles. nih.gov

| Descriptor Class | Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability (nucleophilicity) |

| Electronic | LUMO Energy | Electron-accepting ability (electrophilicity) |

| Electronic | Mulliken Atomic Charge on N | Basicity/Nucleophilicity of the pyridine nitrogen |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP (Partition Coefficient) | Solubility characteristics |

| Topological | Wiener Index | Molecular branching and compactness |

Derivatization and Advanced Functionalization Strategies for 2 Bromo 4 Chloropyridin 3 Ol

Selective Halogen Exchange and Orthogonal Reactivity

The presence of two different halogen atoms on the pyridine (B92270) ring is a key feature for selective functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in metal-halogen exchange reactions and many palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for orthogonal synthetic strategies, where one halogen can be selectively reacted while the other remains intact for subsequent transformations.

Metal-Halogen Exchange: Lithium-halogen exchange is a powerful tool for creating a nucleophilic carbon center on the pyridine ring. nih.govznaturforsch.com Treatment of dihalopyridines with organolithium reagents, such as n-butyllithium (n-BuLi), typically results in the preferential exchange of the bromine atom over the chlorine atom at low temperatures. rsc.org For 2-bromo-4-chloropyridin-3-ol, this selectivity is enhanced. The reaction is expected to proceed selectively at the C-2 position, generating a 2-lithio-4-chloropyridin-3-ol intermediate. This intermediate can then be trapped with various electrophiles to introduce new substituents at the C-2 position. The presence of the acidic hydroxyl group necessitates the use of at least two equivalents of the organolithium reagent, with the first equivalent deprotonating the hydroxyl group to form a lithium alkoxide. nih.gov

A combination of i-PrMgCl and n-BuLi can also be employed to achieve selective bromine-metal exchange under non-cryogenic conditions, which can be advantageous for industrial applications. nih.gov

Table 1: Predicted Outcome of Selective Metal-Halogen Exchange

| Reagent | Position of Exchange | Intermediate Formed | Subsequent Reaction |

|---|---|---|---|

| 2.2 eq n-BuLi, THF, -78 °C | C-2 (Bromo) | 2-Lithio-4-chloro-3-(lithoxy)pyridine | Quenching with electrophiles (e.g., aldehydes, ketones, CO2) |

| 1.1 eq i-PrMgCl, then 2.2 eq n-BuLi | C-2 (Bromo) | 2-Magnesio-4-chloro-3-(magnesiooxy)pyridine derivative | Transmetalation or reaction with electrophiles |

Introduction of Diverse Carbon-Based Functionalities on the Pyridine Core

Palladium-catalyzed cross-coupling reactions are paramount for forming new carbon-carbon bonds on the pyridine core. The differential reactivity of the C-Br and C-Cl bonds is again exploited to achieve regioselective functionalization.

Arylation (Suzuki-Miyaura Coupling): The Suzuki-Miyaura coupling is a versatile method for introducing aryl or heteroaryl groups. researchgate.net In dihalopyridines such as 5-bromo-2-chloropyridine, the reaction with arylboronic acids selectively occurs at the C-5 position (bromo position) due to the higher reactivity of the C-Br bond toward oxidative addition to the Pd(0) catalyst. rsc.org By analogy, this compound is expected to undergo Suzuki coupling preferentially at the C-2 position. This allows for the synthesis of 2-aryl-4-chloropyridin-3-ol derivatives, leaving the C-4 chloro substituent available for further coupling reactions under more forcing conditions if desired. rsc.orgnih.govresearchgate.net

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 2-Aryl-4-chloropyridin-3-ol |

| Heteroarylboronic acid | PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 2-Heteroaryl-4-chloropyridin-3-ol |

Other Cross-Coupling Reactions:

Negishi Coupling: This reaction utilizes organozinc reagents and offers high functional group tolerance under mild conditions. orgsyn.orgwikipedia.orgorganic-chemistry.orgyoutube.com It is a powerful tool for creating C-C bonds, and selectivity for the C-Br bond is expected. orgsyn.org

Stille Coupling: Involving organotin reagents, the Stille reaction is another effective method for C-C bond formation. organic-chemistry.orgwikipedia.orgharvard.edudntb.gov.ua The reaction is known for its tolerance of a wide range of functional groups, although the toxicity of tin compounds is a drawback. organic-chemistry.org

Introducing carbonyl functionalities opens avenues for creating amides, esters, and carboxylic acids, which are prevalent in pharmaceuticals.

Carbonylation: Palladium-catalyzed carbonylation reactions, performed under a carbon monoxide (CO) atmosphere, can convert the C-Br bond into a carbonyl group. For instance, reacting this compound with an alcohol under these conditions would likely yield a methyl or ethyl 4-chloro-3-hydroxypyridine-2-carboxylate. This transformation provides a direct route to pyridine esters.

Carboxylation: Direct carboxylation can be achieved by reacting the lithiated intermediate, generated from selective bromine-lithium exchange, with carbon dioxide (CO₂). This sequence provides a straightforward route to 4-chloro-3-hydroxypyridine-2-carboxylic acid.

Nitrogen-Based Functionalization (e.g., amination, nitration)

Amination: The Buchwald-Hartwig amination is a highly effective palladium-catalyzed method for forming C-N bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. nih.govchemspider.comresearchgate.net Applied to this compound, the reaction is expected to occur selectively at the C-2 position, yielding 2-amino-4-chloropyridin-3-ol (B1288705) derivatives. The choice of phosphine (B1218219) ligand is crucial for achieving high yields and accommodating various amine substrates. researchgate.net

Nitration: Electrophilic nitration of the pyridine ring is influenced by the directing effects of the existing substituents. The hydroxyl group at C-3 is a strongly activating, ortho-, para-directing group, while the halogens are deactivating but also ortho-, para-directing. In acidic media, the pyridine nitrogen will be protonated, further deactivating the ring. For 3-hydroxypyridine, nitration occurs at the 2-position when the reaction is carried out on the conjugate acid. rsc.orgsemanticscholar.org Given the substitution pattern of this compound, the most likely positions for nitration would be C-5 or C-6, depending on the precise reaction conditions and the interplay of electronic and steric effects. Nitration of 3-hydroxy-5-halopyridines is known to occur at the 2-position. google.com

Oxygen-Based Functionalization (e.g., etherification, esterification of the hydroxyl group)

The C-3 hydroxyl group provides a handle for further functionalization through O-alkylation and O-acylation.

Etherification (O-Alkylation): Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide, can be used to form ethers. This reaction converts the pyridinol into an alkoxy-pyridine, which can alter the compound's solubility and electronic properties.

Esterification (O-Acylation): The hydroxyl group can be readily converted into an ester by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like pyridine or triethylamine (B128534). nih.govgoogle.com Alternatively, coupling with carboxylic acids can be achieved using standard coupling agents (e.g., DCC, EDC). A method using aryl acyl peroxides in the presence of DABCO has also been shown to be effective for the esterification of 3-hydroxypyridines. arkat-usa.org These ester derivatives are often used as prodrugs or to modify the biological activity of the core molecule. google.comacs.org

Multi-Step Convergent and Divergent Synthetic Sequences Leveraging the Pyridinol Core

The orthogonal reactivity of the functional groups in this compound makes it an ideal starting material for both convergent and divergent synthetic strategies.

Divergent Synthesis: In a divergent approach, the parent molecule is sequentially functionalized at its different reactive sites to create a library of related compounds. wikipedia.orgnih.govchemrxiv.org For example, one could first perform a selective Suzuki coupling at the C-2 position. The resulting 2-aryl-4-chloropyridin-3-ol could then be subjected to a variety of reactions at the C-4 position (e.g., a second cross-coupling under harsher conditions), at the nitrogen (e.g., N-oxide formation), or at the hydroxyl group (e.g., etherification). This strategy allows for the rapid generation of molecular diversity from a common intermediate. nih.govnih.gov

Convergent Synthesis: In a convergent synthesis, different fragments of the final molecule are prepared separately and then combined at a late stage. nih.govwikipedia.org For instance, the this compound core could be functionalized at the hydroxyl group, while a second, complex fragment is prepared with a boronic acid moiety. A final Suzuki coupling reaction would then unite the two fragments to complete the synthesis of the target molecule. This approach is often more efficient for the synthesis of highly complex molecules, as it maximizes the yield by shortening the longest linear sequence of reactions. wikipedia.org

Applications of 2 Bromo 4 Chloropyridin 3 Ol As a Key Synthetic Intermediate

Precursor in Complex Organic Synthesis

As a precursor, 2-Bromo-4-chloropyridin-3-ol offers chemists the ability to perform sequential and site-selective reactions. The differential reactivity of the bromine and chlorine atoms, a common feature in halosubstituted aromatics, can be exploited in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. For instance, the bromo group is typically more reactive in palladium-catalyzed cross-coupling reactions than the chloro group, allowing for the selective introduction of a substituent at the 2-position. Subsequently, the chloro group at the 4-position can be targeted under different reaction conditions. The hydroxyl group at the 3-position can be used for ether or ester formation, or it can be converted to other functional groups. This multi-functional nature makes it a promising starting material for the synthesis of highly substituted pyridine (B92270) derivatives, which are common scaffolds in pharmaceuticals and agrochemicals.

Building Block for Novel Heterocyclic Systems

The structure of this compound is well-suited for the construction of novel heterocyclic systems, particularly those containing a pyridine core.

The adjacent functional groups on the pyridine ring of this compound can be utilized to construct fused heterocyclic systems. For example, the hydroxyl group and the bromo atom at the 2- and 3-positions could potentially undergo intramolecular cyclization with a suitable difunctional reagent to form a five- or six-membered ring fused to the pyridine core. Such fused systems, like pyridofurans or pyridoxazines, are of interest in medicinal chemistry due to their diverse biological activities. While specific examples involving this compound are not readily found in the literature, the general strategy of using ortho-functionalized pyridines for the synthesis of fused systems is a well-established synthetic approach.

The synthesis of polysubstituted pyridine scaffolds is a significant area of research in organic chemistry, driven by the prevalence of this motif in bioactive molecules. This compound serves as an excellent starting point for creating such scaffolds. Through a series of selective cross-coupling, nucleophilic substitution, and functional group interconversion reactions, each of the reactive sites on the molecule can be independently addressed. This allows for the controlled and systematic introduction of a variety of substituents around the pyridine ring, leading to a library of structurally diverse compounds.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions (Illustrative) | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4-chloropyridin-3-ol |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Amino-4-chloropyridin-3-ol (B1288705) |

| Williamson Ether Synthesis | Alkyl halide, base | 2-Bromo-4-chloro-3-alkoxypyridine |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOMe) | 2-Bromo-4-methoxypyridin-3-ol |

Role in the Development of Advanced Chemical Building Blocks

Advanced chemical building blocks are molecules that possess multiple functional groups and offer a high degree of synthetic versatility. This compound fits this description well. By serving as a platform for the synthesis of more elaborate pyridine derivatives, it contributes to the toolbox of synthetic chemists. These more complex building blocks, derived from this compound, can then be incorporated into the synthesis of larger, more complex target molecules. The availability of such highly functionalized intermediates can significantly streamline synthetic routes, reducing the number of steps required to access complex molecular architectures. While direct evidence of its widespread use is currently limited in published research, its structure logically points to its utility in the development of novel and advanced chemical building blocks for various applications in chemistry and materials science.

Potential in Advanced Materials Science

Integration into Functional Organic Materials

The pyridine (B92270) scaffold is a fundamental building block in the design of functional organic materials. nih.goviipseries.org The presence of bromo, chloro, and hydroxyl substituents on the pyridine ring of 2-Bromo-4-chloropyridin-3-ol offers multiple sites for chemical modification. This allows for the potential integration of this compound into larger conjugated systems or polymeric structures. Such materials could exhibit tailored electronic and photophysical properties, making them candidates for applications in sensors, organic electronics, and photoresponsive systems. mdpi.com The ability to tune the properties of pyridine-containing materials through substitution is a well-established principle in materials science. nih.gov

Precursors for Optoelectronic Applications

Pyridine derivatives are widely investigated for their optoelectronic properties due to their inherent electronic characteristics and structural versatility. nih.govrsc.orgtaylorfrancis.com The combination of electron-withdrawing halogens and an electron-donating hydroxyl group in this compound could lead to interesting charge-transfer characteristics within the molecule, a key feature for optoelectronic materials.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and telecommunications. rsc.orgrsc.orgnih.gov The design of NLO materials often involves creating molecules with a high degree of conjugation and a significant difference in electron density between different parts of the molecule (a donor-acceptor system). The substituted pyridine ring in this compound could serve as a core for the development of such NLO-active chromophores. By strategically adding electron-donating or -withdrawing groups at the available positions, it is theoretically possible to engineer molecules with substantial second- or third-order NLO responses. researchgate.netmdpi.com

Self-Assembly and Supramolecular Chemistry involving Pyridinol Derivatives

The hydroxyl and nitrogen atoms in the pyridinol core of this compound are capable of forming hydrogen bonds, a key interaction in supramolecular chemistry. nih.gov Furthermore, the bromine and chlorine atoms can participate in halogen bonding, another important non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures. nih.govmdpi.comrsc.org The interplay of these different non-covalent interactions could potentially be exploited to construct complex supramolecular structures such as one-dimensional chains, two-dimensional networks, or three-dimensional frameworks. The ability to control the solid-state packing of molecules is crucial for tuning the bulk properties of materials, including their optical and electronic characteristics.

Catalytic Applications and Ligand Design

Development of 2-Bromo-4-chloropyridin-3-ol Derived Ligands for Metal Catalysis

The synthesis of ligands derived from this compound can be envisioned through several synthetic routes that take advantage of its functional groups. The hydroxyl group can be a key anchoring point for building more complex ligand structures through etherification or esterification reactions. Furthermore, the bromo and chloro substituents can be modified via various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce phosphine (B1218219), amine, or other coordinating moieties.

The electronic nature of the substituents on the pyridine (B92270) ring plays a crucial role in determining the properties of the resulting metal complexes. researchgate.net The electron-withdrawing nature of the bromine and chlorine atoms in this compound would decrease the electron density on the pyridine nitrogen. This can enhance the π-acceptor properties of the ligand, which can be beneficial in stabilizing low-valent metal centers and influencing the catalytic cycle of various reactions. wikipedia.org

The development of polydentate ligands from this scaffold is also a promising direction. rsc.org For instance, derivatization at the halogen positions could introduce additional coordinating arms, leading to the formation of pincer-type ligands. These ligands are known to form highly stable metal complexes with applications in a wide range of catalytic transformations. mdpi.com

Application in Homogeneous Catalysis

Pyridine and pyridinol-based ligands have been extensively used in homogeneous catalysis. researchgate.net Metal complexes bearing these ligands have shown significant activity in a variety of reactions, including cross-coupling, C-H activation, and oxidation/reduction processes. acs.orgnih.gov The performance of these catalysts is often tuned by modifying the steric and electronic properties of the substituents on the pyridine ring. acs.org

For instance, palladium complexes with substituted pyridine ligands have been successfully employed as catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. acs.org The basicity of the pyridine ligand has been shown to correlate with the catalytic efficiency in certain reactions. acs.org In the case of ligands derived from this compound, the reduced basicity due to the halogen substituents might influence the catalytic activity in such transformations.

Furthermore, iridium complexes featuring hydroxypyridine-based ligands have been developed for the acceptorless dehydrogenation of alcohols. mdpi.com This highlights the potential for metal-ligand cooperation, where the pyridinol ligand actively participates in the catalytic cycle. mdpi.com The hydroxyl group of a this compound derived ligand could potentially play a similar role in facilitating proton transfer steps in catalytic reactions.

Below is a table illustrating the performance of various substituted pyridine and pyridinol-based ligands in homogeneous catalysis, providing a reference for the potential applications of ligands derived from this compound.

| Catalyst/Ligand | Metal | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Pd(4-CN-py)2Cl2] | Pd | Suzuki-Miyaura Coupling | 4'-Bromoacetophenone | 4-Acetylbiphenyl | 98 | acs.org |

| [Pd(4-MeO-py)2Cl2] | Pd | Suzuki-Miyaura Coupling | 4'-Bromoacetophenone | 4-Acetylbiphenyl | 95 | acs.org |

| Cp*Ir complex with bipyridonate ligand | Ir | α-Alkylation of Ketones | Acetophenone and Benzyl alcohol | 1,3-Diphenylpropan-1-one | 94 | mdpi.com |

| Co complex with pentadentate pyridine-amine ligand | Co | Water Oxidation | Water | Oxygen | High Faradaic Efficiency | rsc.org |

Design of Heterogeneous Catalysts Incorporating Pyridinol Scaffolds

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation, reusability, and suitability for continuous flow processes. unimi.it The functional groups on this compound provide convenient handles for its incorporation into heterogeneous catalytic systems.

One common strategy for heterogenization is the grafting of the ligand or its metal complex onto an inorganic support like silica (B1680970) or alumina. unimi.itnih.gov The hydroxyl group of this compound could be reacted with a silane (B1218182) coupling agent to covalently attach the pyridinol scaffold to a silica surface. nih.gov Alternatively, the halogen atoms could be functionalized with a group that can be anchored to the support.

Another approach involves the incorporation of the pyridinol moiety into the framework of a polymer or a metal-organic framework (MOF). hku.hk This can be achieved by polymerizing a monomer derived from this compound or by using it as a building block in the synthesis of a MOF. hku.hk These materials can offer high catalyst loading and a well-defined microenvironment around the active sites.

The design of such heterogeneous catalysts would need to consider the accessibility of the active sites and the stability of the catalyst under reaction conditions. The robust covalent linkage between the pyridinol scaffold and the support is crucial to prevent leaching of the catalyst into the reaction medium. rsc.org The application of such supported catalysts could span a wide range of organic transformations, mirroring the versatility of their homogeneous counterparts while offering enhanced practicality. nih.gov

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in 2-Bromo-4-chloropyridin-3-OL Synthesis and Derivatization

The principles of green chemistry are increasingly central to modern synthetic planning, aiming to reduce waste, minimize hazardous substance use, and improve energy efficiency. Future research concerning this compound will likely focus on developing more sustainable synthetic protocols. Green chemistry provides a framework for designing processes and methodologies that contribute to global sustainability mdpi.com. Key areas of exploration include the use of environmentally benign solvents, the development of catalytic systems that can be recycled and reused, and the implementation of energy-efficient reaction conditions, such as microwave or ultrasonic irradiation mdpi.com.

Sustainable synthesis routes that avoid harsh reagents and minimize the production of toxic byproducts are a priority rsc.org. For the synthesis and derivatization of this compound, this could involve moving away from traditional solvents and exploring water-based systems or ionic liquids. The goal is to create synthetic approaches that are not only high-yielding but also inherently safer and more environmentally responsible researchgate.net.

| Aspect | Conventional Approach | Green Chemistry Alternative |

| Solvents | Often relies on volatile and hazardous organic solvents. | Use of water, supercritical fluids, or recyclable ionic liquids. |

| Catalysts | May use stoichiometric reagents or heavy metal catalysts. | Development of recyclable heterogeneous or biocatalysts. |

| Energy Input | Traditional heating methods with high energy consumption. | Microwave or ultrasound-assisted synthesis for rapid, efficient heating. |

| Atom Economy | Reactions may generate significant waste products. | Designing reactions that maximize the incorporation of all starting materials into the final product. |

Flow Chemistry and Automated Synthesis Applications for Halogenated Pyridinols

Flow chemistry and automated synthesis platforms represent a paradigm shift from traditional batch processing, offering enhanced control, safety, and efficiency. organic-chemistry.orgnih.govmdpi.com These technologies are particularly well-suited for the synthesis of halogenated pyridinols like this compound. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.govresearchgate.net This level of control is crucial when handling potentially hazardous intermediates or exothermic reactions. nih.gov

The integration of automated synthesis systems can further accelerate the discovery and optimization process. chemrxiv.orgchemrxiv.org These platforms can perform numerous reactions in parallel, enabling high-throughput screening of conditions and rapid library generation of this compound derivatives. semanticscholar.orgsynplechem.com The combination of flow chemistry with automation provides a powerful tool for developing scalable and reproducible synthetic routes for advanced applications. nih.govresearchgate.net

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Often challenging to scale up from lab to production. | More straightforward scalability by running the system for longer periods. |

| Safety | Handling of large quantities of hazardous materials at once. | Small reaction volumes at any given time reduce risks. nih.gov |

| Heat & Mass Transfer | Can be inefficient, leading to hotspots and side reactions. | Superior heat and mass transfer due to high surface-area-to-volume ratios. nih.gov |

| Reproducibility | Can vary between batches. | High reproducibility due to precise control of steady-state conditions. nih.gov |

Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Predict Reaction Outcomes: Forecast the likely products and yields of unknown reactions involving the pyridinol scaffold.

Optimize Reaction Conditions: Suggest optimal parameters (temperature, solvent, catalyst) to maximize yield and minimize byproducts, reducing the number of experiments needed. semanticscholar.org

Propose Novel Synthetic Routes: Design entirely new, efficient pathways to the target molecule and its derivatives based on learned chemical principles. gcande.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties conferred by the two different halogen atoms (bromine and chlorine) and the hydroxyl group on the pyridine (B92270) ring of this compound suggest a rich and potentially underexplored reactive landscape. Future research will likely focus on uncovering novel reactivity patterns and unprecedented transformations.

One area of interest is the "halogen dance" reaction, a phenomenon where halogens migrate to different positions on an aromatic ring under specific conditions. Such isomerizations could provide access to novel, highly substituted pyridine building blocks that are otherwise difficult to synthesize. patsnap.comnih.gov Another avenue involves investigating unexpected nucleophilic substitution reactions, where the regioselectivity might be influenced by subtle changes in reaction conditions, potentially leading to the discovery of new reaction mechanisms, such as nitro group migrations observed in related systems. researchgate.net The selective activation of one C-X bond over another (C-Br vs. C-Cl) remains a key challenge and a significant opportunity for developing highly specific derivatization strategies.

Expanding the Scope of Synthetic Utility in Advanced Chemical Research

As a multifunctional scaffold, this compound is a valuable building block for the synthesis of more complex molecules. nih.gov Future research will aim to expand its utility in advanced chemical research, particularly in medicinal chemistry and materials science. The development of new chemical building blocks that allow for the simple, modular assembly of complex 3D molecules is a major goal in modern chemistry. illinois.educhemistryworld.com

The distinct reactivity of the bromo, chloro, and hydroxyl groups allows for sequential, site-selective modifications. This makes this compound an ideal starting point for creating libraries of complex, pentasubstituted pyridines for drug discovery programs. nih.gov By leveraging its structural and electronic features, this compound can serve as a linchpin in the construction of novel molecular architectures with tailored functions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-4-chloropyridin-3-OL, and how can purity be optimized?

- Methodology : A common approach involves halogenation of pyridine derivatives. For example, bromination at the 2-position of 4-chloropyridin-3-ol can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C). Purity (>98%) is typically ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection is recommended for purity validation, as noted in analogous bromopyridine purification protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.5–8.5 ppm for pyridine rings).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₃BrClNO⁺, expected m/z ~230.89).

- IR : Absorption bands for -OH (~3200 cm⁻¹) and C-Br/C-Cl bonds (~600–700 cm⁻¹).

- Cross-referencing with databases like PubChem (CID: 23070 for analogous bromopyridinols) aids in structural confirmation .

Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The electron-withdrawing Cl and Br substituents activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions. For Suzuki-Miyaura couplings, the bromine atom is typically more reactive than chlorine due to lower bond dissociation energy. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in dioxane) and monitor regioselectivity via LC-MS .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodology : Competing dehalogenation or hydroxyl group oxidation can occur under harsh conditions. Strategies include:

- Protecting Groups : Temporarily silylate the -OH group (e.g., TBSCl) to prevent undesired oxidation .

- Low-Temperature Reactions : Conduct reactions at –20°C to suppress thermal degradation.

- Additives : Use radical scavengers (e.g., BHT) in metal-catalyzed reactions to minimize by-products. Contradictions in yield reported in literature often stem from solvent choice (e.g., DMF vs. THF) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : The compound is prone to hydrolysis under acidic or alkaline conditions. Stability studies (via HPLC) show:

- Acidic (pH <3) : Rapid debromination via SN1 mechanisms.

- Neutral (pH 6–8) : Stable for >48 hours at 25°C.

- Alkaline (pH >10) : Hydroxyl deprotonation increases nucleophilic displacement of Cl. Buffered solutions (e.g., phosphate buffer, pH 7.4) are recommended for biological assays .

Q. What computational methods predict the regioselectivity of this compound in heterocyclic synthesis?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SNAr reactions. Fukui indices identify the 2-Br as the most electrophilic site (f⁻ ~0.15 vs. 0.08 for 4-Cl). Molecular electrostatic potential (MEP) maps further validate these predictions, aligning with experimental outcomes in Pd-catalyzed couplings .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields for derivatives of this compound?

- Methodology : Contradictions often arise from:

- Catalyst Loading : Pd-based catalysts vary in efficiency (e.g., 1 mol% Pd(dba)₂ vs. 5 mol% Pd(OAc)₂).

- Substrate Purity : Trace moisture or oxygen in solvents (e.g., THF) reduces yields. Use anhydrous conditions and degas solvents.

- Statistical Analysis : Apply ANOVA to compare reaction conditions across studies. Iterative refinement, as emphasized in qualitative research frameworks, resolves such inconsistencies .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing kinase inhibitors or bioactive molecules?

- Methodology : The compound serves as a precursor for p38 MAPK inhibitors (e.g., SB-202190 analogs). Key steps include:

- Step 1 : Suzuki coupling with boronic acids to introduce aryl groups.

- Step 2 : Amidation of the hydroxyl group with activated carboxylic acids.

- Step 3 : Biological screening via ELISA or cell-based assays (IC₅₀ values typically <1 µM). Cross-reference kinase selectivity databases to avoid off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.